molecular formula C13H16O3S B8350490 (4-Isopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester

(4-Isopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester

Cat. No. B8350490
M. Wt: 252.33 g/mol
InChI Key: QWZWUECYAMZCMH-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

In a flask (4-isopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (4.00 g, 15.85 mmol) was dissolved in toluene (10 mL) and heated to 50° C. in an oil bath. To this heated solution was then added an aqueous sodium hydroxide solution (3 M solution, 6.55 mL, 19.66 mmol) dropwise keeping the temperature of the reaction below 60° C. The reaction was then stirred at 50° C. for 1.5 h. After this time the reaction was removed from the oil bath and concentrated hydrochloric acid (1.52 mL, 18.23 mmol) was added dropwise while the reaction was still at 50° C. It was then allowed to cool to 25° C. and stirred for 16 h. Filter off the solid which turned out to be hygroscopic so the filter paper was washed with methylene chloride and transferred the filterate to a separatory funnel. The aqueous layer was extracted with methylene chloride (3×20 mL) and then the organics were dried over magnesium sulfate, filtered and concentrated in vacuo to afford (4-isopropylsulfanyl-phenyl)-oxo-acetic acid (3.35 g, 94%) as a yellow oily solid (there was a small impurity but the material was carried on without purification).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)=[O:6])C.[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH:14]([S:13][C:10]1[CH:11]=[CH:12][C:7]([C:5](=[O:6])[C:4]([OH:17])=[O:3])=[CH:8][CH:9]=1)([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)SC(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.52 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 50° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 60° C
ADDITION
Type
ADDITION
Details
was added dropwise while the reaction
CUSTOM
Type
CUSTOM
Details
was still at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
Filter off the solid which
WASH
Type
WASH
Details
was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)SC1=CC=C(C=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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